N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2S and its molecular weight is 409.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Compounds structurally related to N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have demonstrated significant anticancer effects. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyridines have shown potent antiproliferative activities against various human cancer cell lines, with some derivatives exhibiting reduced toxicity and the ability to efficaciously inhibit tumor growth in animal models (Wang et al., 2015). Furthermore, novel derivatives bearing various moieties like semicarbazide and thiosemicarbazide have been synthesized, displaying antioxidant activity and anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Antimicrobial Applications
Research into triazolo[4,3-b]pyridazine derivatives has also revealed their potential as antimicrobial agents. Synthesis of new analogs incorporating a thiadiazole moiety has been assessed for insecticidal activity, suggesting their utility in developing new pest control strategies (Fadda et al., 2017).
Inhibitor Design
Compounds within this chemical class have been explored for their role as inhibitors, particularly targeting enzymes like PI3Ks and mTOR, which are critical in cancer progression. Derivatives with modifications, such as the replacement of the acetamide group with alkylurea, have retained antiproliferative activity and exhibited inhibitory activity against PI3Ks and mTOR with dramatically reduced acute oral toxicity, showcasing their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-28-16-7-5-13(6-8-16)20-24-23-17-9-10-19(25-26(17)20)29-12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKMOXOAYIXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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